molecular formula C10H10O3 B2751962 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 13193-24-3

2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B2751962
CAS No.: 13193-24-3
M. Wt: 178.187
InChI Key: QXZHLYGZXSVTGM-UHFFFAOYSA-N
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Description

2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound with the CAS Number: 13193-24-3 . It has a molecular weight of 178.19 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-hydroxy-2-indanecarboxylic acid . The InChI code for this compound is 1S/C10H10O3/c11-9(12)10(13)5-7-3-1-2-4-8(7)6-10/h1-4,13H,5-6H2,(H,11,12) .


Physical and Chemical Properties Analysis

This compound has a melting point of 180-182 degrees Celsius .

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Hydroxycarboxylic acids (HCAs) possess significant biological properties, particularly as antioxidants. Studies have elucidated the structure-activity relationships (SARs) of HCAs, revealing that unsaturated bonds and the presence of ortho-dihydroxy phenyl groups significantly contribute to their antioxidant activity. These findings highlight the potential of HCAs, including compounds structurally related to 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid, in managing oxidative stress-related diseases through careful structural optimization (Razzaghi-Asl et al., 2013).

Biotechnological Production and Applications

The biotechnological production of lactic acid, a well-known hydroxycarboxylic acid, from biomass illustrates the renewable and sustainable applications of such compounds. These processes not only produce lactic acid but also pave the way for generating valuable chemicals like pyruvic acid and lactate ester from hydroxycarboxylic acids. This emphasizes the role of hydroxycarboxylic acids in green chemistry and their potential for diverse scientific applications, including materials science and drug synthesis (Gao, Ma, & Xu, 2011).

Bioactivity and Structural Effects

The bioactivity of natural carboxylic acids, including their antioxidant, antimicrobial, and cytotoxic activities, has been extensively reviewed. The structure of these compounds, such as the number of hydroxyl groups and conjugated bonds, plays a critical role in their bioactivity. Such insights are invaluable for designing compounds with enhanced biological activities, potentially including derivatives of this compound for therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Hydroxy Acid Applications in Cosmetics and Dermatology

Hydroxy acids, including hydroxycarboxylic acids, find extensive applications in cosmetic and therapeutic formulations due to their beneficial effects on the skin. Their roles range from treating photoaging and acne to enhancing skin hydration and texture. This demonstrates the versatility of hydroxycarboxylic acids in dermatology and cosmetic science, suggesting potential applications for structurally related compounds (Kornhauser, Coelho, & Hearing, 2010).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-hydroxy-1,3-dihydroindene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9(12)10(13)5-7-3-1-2-4-8(7)6-10/h1-4,13H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZHLYGZXSVTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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